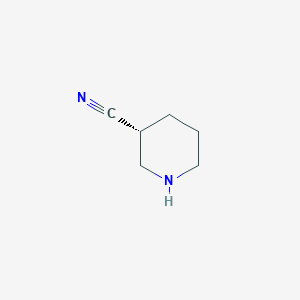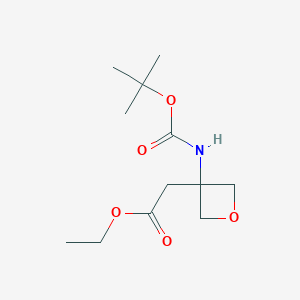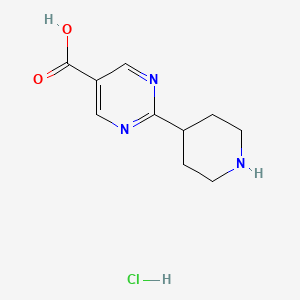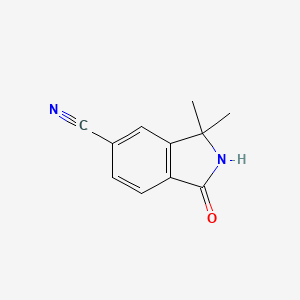
4-Ethoxy-2-methoxybenzylamine hydrochloride
Descripción general
Descripción
4-Ethoxy-2-methoxybenzylamine hydrochloride, also known as 4-EMA, is a drug that belongs to the family of N-substituted amines. It is a synthetic compound that has been used in various scientific research applications due to its ability to act as a dopamine reuptake inhibitor. It has been studied for its potential to act as an inhibitor of monoamine oxidase (MAO) and is also known to interact with other neurotransmitter systems.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
4-Ethoxy-2-methoxybenzylamine hydrochloride plays a vital role in chemical synthesis. Its derivatives are used in various chemical reactions, such as benzylation of alcohols and phenols, which is a key step in synthesizing many organic compounds. Carlsen (1998) demonstrated this application by preparing N-(4-methoxybenzyl)-o-benzene disulfonimide and using it for benzylation of alcohols and phenols to yield 4-methoxybenzyl ethers (Carlsen, 1998).
Medicinal Chemistry and Drug Development
This compound is also significant in medicinal chemistry. For example, Genç et al. (2013) synthesized a compound by reacting 2-methylmercapto-1,4,5,6-tetrahydropyrimidine hydroiodide with 4-methoxybenzylamine, which showed potential as an antihistamine (Genç et al., 2013). Similarly, Maheta et al. (2012) prepared novel imidazole derivatives using 4-methoxybenzylamine, which exhibited antimicrobial activity (Maheta, Patel, & Naliapara, 2012).
Protective Groups in Organic Chemistry
In organic chemistry, protecting groups like 4-methoxybenzyl (MPM) are used to protect functional groups during chemical reactions. Horita et al. (1986) explored the selectivity of deprotection of MPM groups, showcasing the utility of 4-methoxybenzyl derivatives in synthetic chemistry (Horita et al., 1986).
Research in Pharmacology
In pharmacology, derivatives of 4-methoxybenzylamine are investigated for their potential medicinal properties. Gibson (1987) studied the neurotoxin DSP-4, a derivative of 4-methoxybenzylamine, and its effects on norepinephrine in the brain (Gibson, 1987).
Biochemistry and Molecular Biology
4-Methoxybenzylamine derivatives are also employed in biochemistry and molecular biology. Takaku and Kamaike (1982) used a 4-methoxybenzyl group as a new protecting group in the synthesis of oligoribonucleotides, demonstrating its utility in nucleic acid chemistry (Takaku & Kamaike, 1982).
Safety And Hazards
Propiedades
IUPAC Name |
(4-ethoxy-2-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-3-13-9-5-4-8(7-11)10(6-9)12-2;/h4-6H,3,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMFRHMQNPXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methoxy-benzylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)

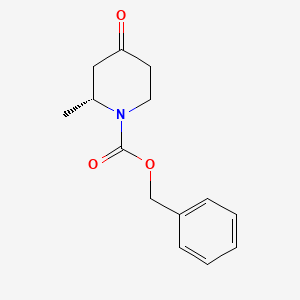
![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)
![Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1404004.png)
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)
![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)
